molecular formula C23H30ClN3O2 B2722928 1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride CAS No. 1215825-14-1

1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride

Cat. No.: B2722928
CAS No.: 1215825-14-1
M. Wt: 415.96
InChI Key: HIQDXEZLRLHMOB-UHFFFAOYSA-N
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Description

1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride typically involves a multi-step process. The initial step often includes the preparation of the benzimidazole core, followed by the introduction of the morpholine and dimethylphenoxypropyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3,4-dimethylphenoxy)propyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzimidazole core with morpholine and dimethylphenoxypropyl groups sets it apart from other similar compounds.

Properties

IUPAC Name

4-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2.ClH/c1-18-8-9-20(16-19(18)2)28-13-5-10-26-22-7-4-3-6-21(22)24-23(26)17-25-11-14-27-15-12-25;/h3-4,6-9,16H,5,10-15,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQDXEZLRLHMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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